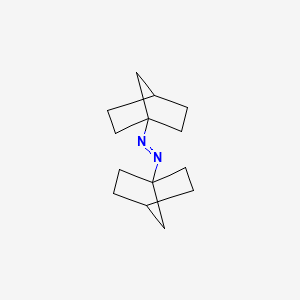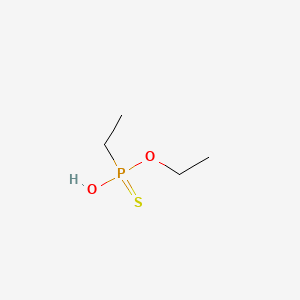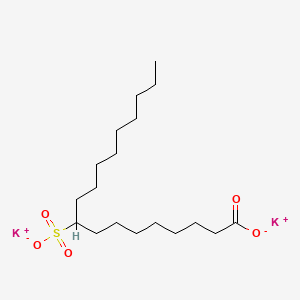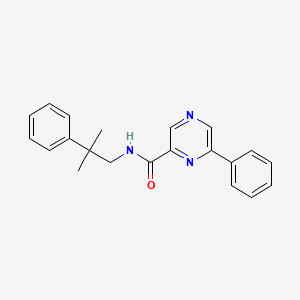
N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazine ring substituted with phenyl and carboxamide groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide typically involves the reaction of 2-methyl-2-phenylpropylamine with 6-phenylpyrazine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants and products .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.
Substitution: The phenyl and pyrazine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines .
Applications De Recherche Scientifique
N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology.
Mécanisme D'action
The mechanism of action of N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide can be compared to other similar compounds, such as:
N-methyl-2-(2-methylphenyl)-N-(2-methyl-2-phenylpropyl)-N’-[4-(1-piperidinyl)phenyl]-4,6-pyrimidinediamine: This compound shares structural similarities but has different functional groups, leading to distinct chemical and biological properties.
Pyrrolidine derivatives: These compounds also feature nitrogen-containing rings and are used in various medicinal chemistry applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields.
Propriétés
Numéro CAS |
923600-02-6 |
|---|---|
Formule moléculaire |
C21H21N3O |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-(2-methyl-2-phenylpropyl)-6-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C21H21N3O/c1-21(2,17-11-7-4-8-12-17)15-23-20(25)19-14-22-13-18(24-19)16-9-5-3-6-10-16/h3-14H,15H2,1-2H3,(H,23,25) |
Clé InChI |
PSAUKWPYCMUYSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNC(=O)C1=NC(=CN=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


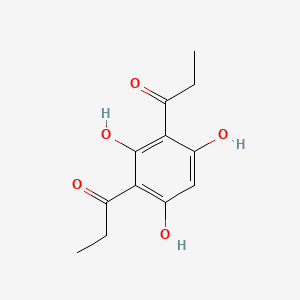

![2-Amino-5-{[(1,3-thiazol-2-yl)amino]methyl}phenol](/img/structure/B14173483.png)
![Methyl (4R)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14173491.png)
![2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene](/img/structure/B14173497.png)
![3-ethoxy-4-[2-oxo-2-(10H-phenothiazin-10-yl)ethoxy]benzaldehyde](/img/structure/B14173501.png)
![1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole](/img/structure/B14173507.png)

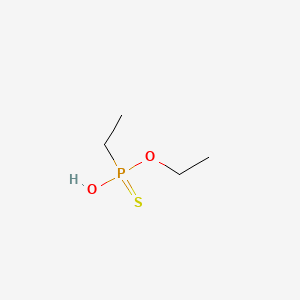
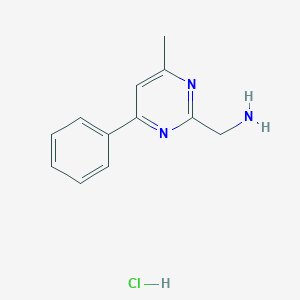
![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)
